Cas no 92519-91-0 (4H-1-Benzopyran-4-one,2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxy-)

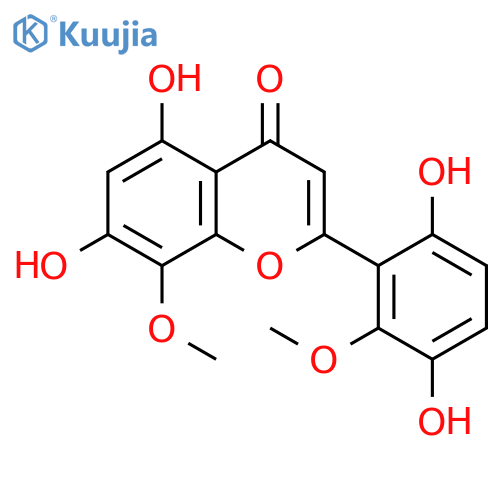

92519-91-0 structure

商品名:4H-1-Benzopyran-4-one,2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxy-

4H-1-Benzopyran-4-one,2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxy- 化学的及び物理的性質

名前と識別子

-

- 4H-1-Benzopyran-4-one,2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxy-

- 2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxychromen-4-one

- Viscidulin III

- 1',2',5,7-tetrahydroxy-2',8-dimethoxy-flavone

- 2',5,5',7-Tetrahydroxy-6',8-dimethoxyflavone

- 5,7,2',5'-tetrahydroxy-8,6'-dimethoxyflavone

- Ganhuangenin

- Sb 1

- [ "Ganhuangenin" ]

- FS-9159

- 4H-1-Benzopyran-4-one, 2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxy-

- AKOS032948541

- ViscidulinIII

- DTXSID60239031

- 92519-91-0

- 5,7,3',6'-Tetrahydroxy-8,2'-dimethoxyflavone

- B0005-155874

- 2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxy-4H-chromen-4-one

- 5,7,2',5'-Tetrahydroxy-8,6'-dimethoxy flavone

- CHEMBL465771

- LMPK12111314

- BDBM50478453

- SCHEMBL5311261

- 2-(3,6-dihydroxy-2-methoxy-phenyl)-5,7-dihydroxy-8-methoxy-chromen-4-one

- Viscidulin Ⅲ

- DA-78901

- DTXCID80161522

-

- インチ: InChI=1S/C17H14O8/c1-23-15-8(19)4-3-7(18)14(15)12-6-10(21)13-9(20)5-11(22)16(24-2)17(13)25-12/h3-6,18-20,22H,1-2H3

- InChIKey: CPFJPTACQDZPLS-UHFFFAOYSA-N

- ほほえんだ: COC1=C(C=CC(=C1C2=CC(=O)C3=C(C(=C(C=C3O)O)OC)O2)O)O

計算された属性

- せいみつぶんしりょう: 346.06900

- どういたいしつりょう: 346.06886740g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 8

- 重原子数: 25

- 回転可能化学結合数: 3

- 複雑さ: 535

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 126Ų

じっけんとくせい

- 色と性状: Yellow powder

- 密度みつど: 1.6±0.1 g/cm3

- ふってん: 673.7±55.0 °C at 760 mmHg

- フラッシュポイント: 251.5±25.0 °C

- PSA: 129.59000

- LogP: 2.29960

- じょうきあつ: 0.0±2.1 mmHg at 25°C

4H-1-Benzopyran-4-one,2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxy- セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

4H-1-Benzopyran-4-one,2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxy- 税関データ

- 税関コード:2914509090

- 税関データ:

中国税関コード:

2914509090概要:

2914509090は他の酸素含有基を含むケトンである。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用、アセトン申告包装

要約:

HS:2914509090その他の酸素機能を有するケトン付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:5.5% General tariff:30.0%

4H-1-Benzopyran-4-one,2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2302-5 mg |

Viscidulin III |

92519-91-0 | 5mg |

¥4336.00 | 2022-04-26 | ||

| TargetMol Chemicals | TN2302-5mg |

Viscidulin III |

92519-91-0 | 5mg |

¥ 1880 | 2024-07-19 | ||

| A2B Chem LLC | AH93606-5mg |

Viscidulin III |

92519-91-0 | 5mg |

$660.00 | 2024-07-18 | ||

| TargetMol Chemicals | TN2302-1mg |

Viscidulin III |

92519-91-0 | 1mg |

¥ 745 | 2024-07-19 | ||

| TargetMol Chemicals | TN2302-10mg |

Viscidulin III |

92519-91-0 | 10mg |

¥ 3150 | 2024-07-19 | ||

| A2B Chem LLC | AH93606-1mg |

Viscidulin III |

92519-91-0 | 1mg |

$599.00 | 2024-07-18 | ||

| TargetMol Chemicals | TN2302-5 mg |

Viscidulin III |

92519-91-0 | 98% | 5mg |

¥ 10,500 | 2023-07-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V70460-5mg |

2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxychromen-4-one |

92519-91-0 | ,HPLC≥98% | 5mg |

¥4640.0 | 2023-09-06 | |

| TargetMol Chemicals | TN2302-50mg |

Viscidulin III |

92519-91-0 | 50mg |

¥ 11200 | 2024-05-22 | ||

| ChemFaces | CFN97488-5mg |

Viscidulin III |

92519-91-0 | >=98% | 5mg |

$413 | 2021-07-22 |

4H-1-Benzopyran-4-one,2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxy- 関連文献

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

(CAS:92519-91-0)ViscidulinIII

清らかである:≥98%

はかる:5mg/20mg/50mg

価格 ($):問い合わせ